2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride
Description
2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride (CAS: 89729-00-0) is a pyridine derivative with a hydrazinylmethyl substituent at the 2-position and a methyl group at the 6-position. Its molecular formula is C₆H₁₀ClN₃, with a molecular weight of 159.62 g/mol. The compound is characterized by the SMILES notation Cl.N1C(CNN)=CC=CC=1 and the InChIKey OHUIBHVOJJTMNX-UHFFFAOYSA-N . It is commonly utilized in coordination chemistry and organic synthesis due to its hydrazine-derived functional group, which acts as a versatile ligand for metal complexes. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for aqueous-phase reactions.
Properties
IUPAC Name |
(6-methylpyridin-2-yl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6-3-2-4-7(10-6)5-9-8;;/h2-4,9H,5,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBMFAZISMCZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride typically involves the reaction of 6-methylpyridine-2-carbaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazinylmethyl derivative. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.
Chemical Reactions Analysis
Nucleophilic Substitution
The hydrazinylmethyl group acts as a nucleophile in SN2 reactions. For instance, it can displace halides in alkyl halides:
This property is exploited in modifying drug candidates or agrochemical intermediates .
Coordination Chemistry
The compound’s nitrogen atoms enable metal coordination, forming complexes with transition metals like Cu(II) or Fe(III). Such complexes are studied for catalytic or biological activity, though structural data is scarce in the provided sources .
Acid-Base Reactivity
As a dihydrochloride salt, the compound readily donates protons in basic media, regenerating the free base. This property is crucial for solubility adjustments in pharmaceutical formulations .
Comparative Reaction Profile
| Reaction Type | Reagents/Conditions | Products | Applications |
|---|---|---|---|
| Condensation | Aldehydes/ketones, acidic | Hydrazones | Heterocycle synthesis |
| Oxidation | H₂O₂, Fe³⁺ | Diazene derivatives | Functional group interconversion |
| Reduction | H₂/Pd-C | 2-(Aminomethyl)-6-methylpyridine | Amine synthesis |
| Nucleophilic Substitution | Alkyl halides, base | Alkylated hydrazine derivatives | Drug modification |
Scientific Research Applications
2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and coordination complexes.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydrazine derivatives.
Medicine: It serves as an intermediate in the development of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride involves its ability to interact with various molecular targets through its hydrazinylmethyl group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the inhibition or modification of enzyme activity. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride with other 6-methylpyridine derivatives and hydrochlorides, focusing on structural features, reactivity, and applications.
Structural and Functional Group Analysis
Data Table: Key Properties of Comparable Compounds
Research Findings and Industrial Relevance
Coordination Chemistry: Hydrazinylmethyl and hydrazino derivatives are pivotal in designing vanadium and cobalt complexes for catalytic applications, such as ethylene polymerization and alkane oxidation .
Pharmaceutical Synthesis : Azetidinyloxy and chloromethyl derivatives are intermediates in synthesizing antagonists for neurological targets (e.g., mGluR5 receptors) and antibiotics .
Material Science : Carbonyl chloride derivatives are employed in synthesizing polyamides and conductive polymers .
Biological Activity
2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article discusses its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.
1. Chemical Structure and Synthesis
The compound is synthesized through the reaction of 6-methylpyridine-2-carbaldehyde with hydrazine hydrate under acidic conditions. The process typically involves:
- Refluxing the reactants in a solvent like ethanol or methanol.
- Formation of a hydrazone intermediate.
- Reduction to yield the desired hydrazinylmethyl derivative, followed by purification through recrystallization or chromatography.
This synthetic route highlights the compound's potential for further derivatization, allowing for exploration of its biological properties.
The biological activity of this compound is primarily attributed to its hydrazinylmethyl group, which enables it to interact with various molecular targets. Key mechanisms include:
- Covalent Bond Formation : The hydrazinylmethyl group can form covalent bonds with electrophilic centers in target molecules, potentially inhibiting enzyme activity.
- Redox Reactions : The compound may influence cellular redox balance and signaling pathways, which are critical in various biological processes.
3.1 Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Candida albicans | 0.0098 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
These findings suggest that the compound has potential as a therapeutic agent in treating infections caused by resistant strains.
3.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
In a study investigating the effects of hydrazine derivatives on cancer cells, this compound demonstrated:
- Inhibition of tumor growth in xenograft models.
- Induction of apoptosis , as evidenced by increased caspase activity and PARP cleavage.
4. Applications in Research
The versatility of this compound extends beyond antimicrobial and anticancer applications:
- Enzyme Mechanism Studies : It serves as a probe for investigating biological pathways involving hydrazine derivatives.
- Synthetic Chemistry : The compound is utilized as a building block for synthesizing complex organic molecules, including heterocycles and coordination complexes.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride to ensure high yield and purity?
- Methodological Answer: Synthesis requires precise control of temperature (typically 40–80°C), pH (adjusted to 6–8 using mild bases), and reaction time (12–24 hours) to minimize side reactions. For example, the use of 2-(chloromethyl)-6-methylpyridine as a starting material () necessitates slow addition of hydrazine derivatives to avoid exothermic side reactions. Post-synthesis, vacuum filtration and recrystallization in ethanol/water mixtures improve purity. Monitoring via thin-layer chromatography (TLC) at intermediate stages is advised .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra resolve the hydrazinylmethyl (–CH₂–NH–NH₂) and pyridine ring protons. For example, the methyl group at the 6-position of the pyridine ring appears as a singlet near δ 2.5 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z 195.0018 (exact mass from ). Fragmentation patterns distinguish the hydrazine moiety from potential impurities .
- HPLC: Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) with UV detection at 254 nm quantifies purity (>98%) and detects trace impurities .
Q. How should researchers assess the stability of this compound under different storage conditions?
- Methodological Answer: Accelerated stability studies (40°C/75% relative humidity for 6 months) combined with periodic HPLC analysis reveal degradation pathways. Lyophilized samples stored at –20°C in amber vials show minimal decomposition (<2% over 12 months), whereas aqueous solutions degrade rapidly due to hydrolysis of the hydrazine group .
Advanced Research Questions
Q. How can multi-step synthetic routes be optimized to minimize by-product formation, such as dimerization or oxidation?
- Methodological Answer:
- Stepwise Quenching: After hydrazine coupling, immediate acidification (HCl gas in ethanol) prevents dimerization of the hydrazinylmethyl intermediate .
- Inert Atmosphere: Conducting reactions under nitrogen/argon reduces oxidation of the hydrazine group to azides .
- Catalytic Additives: Adding 1–2 mol% of Cu(I) catalysts suppresses side reactions during cyclization steps ( ).
Q. What advanced strategies resolve discrepancies in biological activity data across batches?
- Methodological Answer:
- Impurity Profiling: LC-MS/MS identifies trace impurities (e.g., 2-(chloromethyl)-6-methylpyridine residues from incomplete reactions) that may antagonize biological targets .
- Dose-Response Reproducibility: Re-testing batches in orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) isolates batch-specific variability .
Q. How can researchers identify and quantify trace impurities using advanced chromatographic techniques?
- Methodological Answer:
- Ultra-High-Performance LC (UHPLC): Sub-2µm particle columns resolve co-eluting impurities. For example, a gradient of 5–95% acetonitrile in 10 minutes separates hydrazine degradation products .
- Mass-Directed Isolation: Preparative HPLC coupled with MS isolates impurities for structural elucidation via 2D NMR .
Q. What computational or experimental approaches validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer:
- Molecular Docking: Simulations using AutoDock Vina predict binding poses of the pyridine-hydrazine moiety to active sites (e.g., metalloenzymes). Validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC): Measures binding affinity (Kd) by quantifying heat changes during ligand-receptor interactions .
Data Contradiction Analysis
Q. How should conflicting solubility data in aqueous vs. organic solvents be addressed?
- Methodological Answer:
- pH-Dependent Solubility: The compound’s solubility increases in acidic aqueous buffers (pH 3–4) due to protonation of the pyridine nitrogen. In contrast, low solubility in DMSO (1–2 mg/mL) suggests limited applicability in cell-based assays without solubilizers (e.g., cyclodextrins) .
- Co-Solvent Systems: Use water-miscible solvents (e.g., 10% ethanol) to enhance solubility while avoiding precipitation .
Tables for Key Data
| Parameter | Optimal Value/Range | Evidence Source |
|---|---|---|
| Synthesis Temperature | 40–80°C | |
| HPLC Purity Threshold | >98% | |
| Stability (Lyophilized, –20°C) | <2% degradation over 12 months | |
| Exact Mass ([M+H]⁺) | 195.0018 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
